molecular formula C8H6FIO2 B1445588 3-Fluoro-2-iodo-6-methylbenzoic acid CAS No. 1417190-24-9

3-Fluoro-2-iodo-6-methylbenzoic acid

Cat. No. B1445588
M. Wt: 280.03 g/mol
InChI Key: ADHADRWAMJWATN-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-6-methylbenzoic acid is a fluorinated benzoic acid building block . It has a molecular formula of C8H6FIO2 and an average mass of 280.035 Da .


Synthesis Analysis

The synthesis of 3-Fluoro-2-iodo-6-methylbenzoic acid involves the use of N-iodo-succinimide and palladium diacetate in N,N-dimethyl-formamide . A related compound, 3-Fluoro-2-methylbenzoic acid, can be derived from methylbenzoic acid, also known as ortho-toluic acid .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-iodo-6-methylbenzoic acid consists of a benzene ring with fluorine, iodine, and methyl groups attached at the 3rd, 2nd, and 6th positions respectively, and a carboxylic acid group .


Chemical Reactions Analysis

3-Fluoro-2-methylbenzoic acid, a related compound, has been used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol . It can also be used to obtain diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors, through Friedel-Crafts acylation, followed by a reduction reaction .


Physical And Chemical Properties Analysis

3-Fluoro-2-methylbenzoic acid, a related compound, is a solid with a melting point of 158-160 °C . The molecular weight of 3-Fluoro-2-iodo-6-methylbenzoic acid is 280.03 .

Scientific Research Applications

1. Environmental Biodegradation

A study by Boersma et al. (2004) focused on the biodegradation of fluorobenzoates, including compounds similar to 3-Fluoro-2-iodo-6-methylbenzoic acid, by a specific strain of Sphingomonas. The research highlights the potential environmental applications in the degradation of synthetic aromatic compounds.

2. Organic Synthesis and Medicinal Chemistry

Several studies have demonstrated the use of fluorinated benzoic acid derivatives in organic synthesis and medicinal chemistry. For example, the work by Xu et al. (2007) showcases the synthesis of quinazoline derivatives starting from similar fluorinated benzoic acids. These compounds exhibit significant antifungal activities, indicating potential pharmaceutical applications.

3. Nuclear Medicine and Radiopharmaceuticals

In nuclear medicine, fluorinated benzoic acids have been used in the synthesis of radiopharmaceuticals. Wagner et al. (2009) described a method for synthesizing fluorinated phenylalanine derivatives, which are essential in neurologic and oncologic PET imaging.

4. Fluorophore Development

The development of fluorophores, compounds that reemit light upon light excitation, is another application area. Mottram et al. (2007) synthesized the Pennsylvania Green fluorophore, starting from a methyl-substituted benzoate, highlighting the role of such compounds in creating advanced imaging agents.

5. Materials Science and Thermodynamics

In materials science, understanding the thermodynamic properties of halogen-substituted benzoic acids, including fluorinated variants, is crucial. Zherikova and Verevkin (2019) conducted a comprehensive study on this, contributing to the design and assessment of materials in various industrial applications.

6. Synthesis of Bioactive Compounds

The synthesis of bioactive compounds using benzoic acid derivatives is a significant area of research. For instance, Zhou et al. (2020) used a methyl-substituted benzoic acid to create a novel compound with potential anti-lung cancer activity.

Safety And Hazards

While specific safety data for 3-Fluoro-2-iodo-6-methylbenzoic acid was not found, it’s generally advised to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs . It’s also recommended to use the substance in a well-ventilated area and to avoid concentration in hollows and sumps .

properties

IUPAC Name

3-fluoro-2-iodo-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHADRWAMJWATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-iodo-6-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Papeo, H Posteri, D Borghi, AA Busel… - Journal of Medicinal …, 2015 - ACS Publications
The nuclear protein poly(ADP-ribose) polymerase-1 (PARP-1) has a well-established role in the signaling and repair of DNA and is a prominent target in oncology, as testified by the …
Number of citations: 104 pubs.acs.org

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